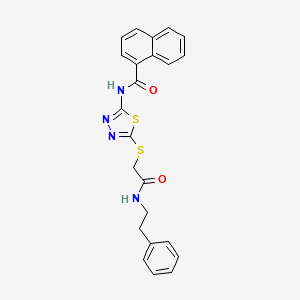

N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S2/c28-20(24-14-13-16-7-2-1-3-8-16)15-30-23-27-26-22(31-23)25-21(29)19-12-6-10-17-9-4-5-11-18(17)19/h1-12H,13-15H2,(H,24,28)(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKIVGUGZXJRHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide typically involves the reaction of 2-oxo-2-(phenethylamino)ethyl thiol with 5-chloro-1,3,4-thiadiazole-2-amine, followed by the coupling with 1-naphthoyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and the presence of a base like triethylamine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Disulfides.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for treating various diseases.

Industry: Utilized in the development of new materials and nanotechnology applications.

Wirkmechanismus

The mechanism of action of N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can play a role in its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The compound shares its core 1,3,4-thiadiazole structure with several derivatives reported in the literature. Key comparisons include:

Substituent Variations on the Thiadiazole Ring

- Compound 5e (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide): Features a 4-chlorobenzylthio group and a phenoxyacetamide substituent. The chloro group enhances lipophilicity, while the phenoxy moiety may influence steric interactions. Yield: 74%, m.p. 132–134°C .

- Compound 6b (Oxadiazole-thiadiazole hybrid): Contains a cyclohexylamino group and a 4-methylphenyl ketone. The cyclohexyl group improves metabolic stability but reduces solubility. Yield: 70%, m.p. 136°C .

- N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a–7l): Substituted with a piperidine-thioethyl chain and benzamide. The piperidine group introduces basicity, enhancing solubility via protonation.

Key Differences in Functional Groups

Physicochemical and Spectral Comparisons

- Solubility : The 1-naphthamide group in the target compound reduces aqueous solubility compared to benzamide derivatives (e.g., 7a) but enhances interactions with hydrophobic targets. Phenethylamine’s secondary amine may partially offset this via protonation .

- Melting Points : Derivatives with bulkier substituents (e.g., 1-naphthamide) typically exhibit higher melting points due to increased crystal packing efficiency. For example, N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide melts at 180°C , while the target compound is expected to exceed this range.

- Spectral Data :

Biologische Aktivität

N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a complex compound belonging to the class of thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and experimental findings related to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is , with a molecular weight of approximately 372.52 g/mol. The compound features a thiadiazole ring and a naphthamide structure, which contribute to its potential biological activity.

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various biological targets. The mechanisms through which N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide may exert its effects include:

- Inhibition of Key Enzymes : Thiadiazoles have been shown to inhibit enzymes such as carbonic anhydrase and phosphodiesterase, which are involved in tumorigenesis.

- Modulation of Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis.

- Interaction with DNA : Some studies suggest that thiadiazole derivatives can interfere with DNA synthesis, leading to cytotoxic effects in cancer cells.

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit significant anticancer properties. A study evaluating various 1,3,4-thiadiazole derivatives reported promising cytotoxic effects against several cancer cell lines:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide | MCF-7 (Breast Cancer) | Data not available |

| Compound 4y (similar structure) | A549 (Lung Cancer) | 0.034 ± 0.008 |

| Compound 4y | MCF7 (Breast Cancer) | 0.084 ± 0.020 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.

Selectivity Studies

In assessing selectivity for cancer versus normal cells, compounds similar to N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide were tested against NIH3T3 (mouse embryonic fibroblast cells). The results indicated that certain derivatives exhibited lower toxicity towards normal cells compared to cancer cells, highlighting their potential for therapeutic use without significant side effects.

Pharmacological Activities

Beyond anticancer properties, thiadiazole derivatives have been investigated for various pharmacological activities:

- Antiviral : Some studies report antiviral effects against specific viruses.

- Antibacterial : Thiadiazoles have shown activity against bacterial strains.

- Analgesic and Anti-inflammatory : Certain derivatives exhibit pain-relieving and anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide?

- The synthesis typically involves multi-step reactions starting with thiadiazole ring formation, followed by acylation and thioether bond formation. Key steps include:

- Cyclization of thiosemicarbazide derivatives under reflux with CS₂ to form the thiadiazole core .

- Coupling reactions (e.g., nucleophilic substitution or amidation) to introduce the phenethylamino and naphthamide moieties. Solvents like DMF or dichloromethane are used, with reaction times optimized between 6–24 hours .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. Which characterization techniques are essential for confirming the compound’s structure?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with characteristic peaks for thiadiazole (δ 160-170 ppm in ¹³C) and naphthamide aromatic protons (δ 7.5-8.5 ppm in ¹H) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₂N₅O₂S₂: 500.12) .

- Elemental Analysis: Confirms C, H, N, S composition within ±0.4% deviation .

Q. What initial biological screening models are recommended for this compound?

- Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to streptomycin .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7, A549) to calculate IC₅₀ values. Include non-cancerous cells (e.g., NIH3T3) for selectivity .

- Enzyme Inhibition: Fluorescence-based assays targeting enzymes like aromatase or Mur ligases, with IC₅₀ < 0.1 mM indicating high potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.